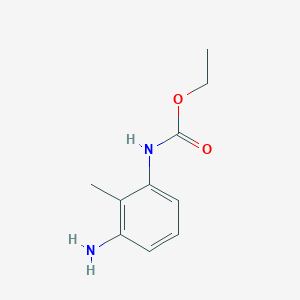

ethyl N-(3-amino-2-methylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

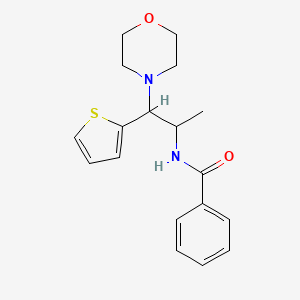

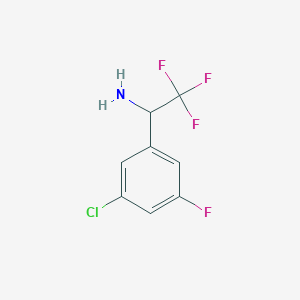

Ethyl N-(3-amino-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl carbamate group attached to a 3-amino-2-methylphenyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom, forming a functional group with the general structure -OC(O)NH2.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 194.23 .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

- The chemical compound, ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, exhibits a unique molecular structure stabilized by intramolecular hydrogen bonding. This compound, similar in structure to ethyl N-(3-amino-2-methylphenyl)carbamate, demonstrates the significance of tautomeric forms and hydrogen bonding in stabilizing chemical structures (Dolzhenko et al., 2010).

Anticancer Research

- Ethyl carbamate derivatives have shown promise in anticancer research. Specifically, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its isomers exhibit biological activity in various systems, with differences in potency linked to the isomer structure. This indicates the potential of this compound-like compounds in cancer treatment (Temple & Rener, 1992).

Biological Systems and Tubulin Interaction

- Compounds structurally related to this compound, such as ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, are known to bind with cellular tubulin. This interaction results in mitotic inhibition and exhibits cytotoxic activity against experimental neoplasms in mice, suggesting potential therapeutic applications (Temple et al., 1989).

Chemical Synthesis and Derivatives

- The synthesis of N-arylcarbamates with a tetrazole fragment, a process involving compounds similar to this compound, highlights the versatility of carbamate derivatives in chemical synthesis. These compounds have potential applications in various biological and pharmacological fields (Velikorodov et al., 2014).

Mitotic Effects in Pesticides

- Research on carbamates, such as N-methyl-1-naphthyl carbamate, which share structural similarities with this compound, demonstrates their role as mitotic poisons. This suggests the importance of understanding the biological effects of carbamate derivatives in both pharmacological and agricultural contexts (Amer, 1965).

Safety and Hazards

The compound is considered hazardous and is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

ethyl N-(3-amino-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUARKGNESAJPQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811465.png)

![tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B2811468.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2811469.png)

![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)

![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)